5-HT2C Agonist Potency Comparison
Vabicaserin is a potent full agonist at the 5-HT2C receptor with an EC50 of 6.0 ± 1.0 nM and an Emax of 95 ± 0.8% in a standardized calcium mobilization assay using transfected cells [1]. In the same assay system, lorcaserin exhibited an EC50 of 2.1 ± 0.29 nM and an Emax of 99 ± 1.0%, while WAY-161503 showed an EC50 of 1.1 ± 0.16 nM and an Emax of 97 ± 1.6% [1]. Although lorcaserin and WAY-161503 are numerically more potent, vabicaserin achieves near-full efficacy (95%) with a potency (6 nM) that remains sub-10 nM, supporting robust target engagement. Critically, vabicaserin distinguishes itself from these comparators through its unique functional profile at 5-HT2A and 5-HT2B receptors (see subsequent evidence items), a property not captured by 5-HT2C potency alone [2]. Notably, an earlier independent study reported a vabicaserin EC50 of 8 nM (Emax 100%) for 5-HT2C-coupled calcium mobilization, confirming potent agonism across multiple experimental contexts [3].
| Evidence Dimension | 5-HT2C receptor agonist potency and efficacy |
|---|---|
| Target Compound Data | EC50 = 6.0 ± 1.0 nM; Emax = 95 ± 0.8% [1] |
| Comparator Or Baseline | Lorcaserin: EC50 = 2.1 ± 0.29 nM, Emax = 99 ± 1.0%; WAY-161503: EC50 = 1.1 ± 0.16 nM, Emax = 97 ± 1.6% [1] |
| Quantified Difference | Vabicaserin is approximately 3-fold less potent than lorcaserin and 5.5-fold less potent than WAY-161503 at 5-HT2C; efficacy comparable (>95%) |
| Conditions | Calcium mobilization assay in transfected cells; data from Table 1 of PMC2951742 [1] |
Why This Matters
Quantified 5-HT2C potency confirms target engagement at low nanomolar concentrations, establishing vabicaserin as a validated pharmacological tool compound distinct from other 5-HT2C agonists in terms of overall selectivity profile.
- [1] PMC2951742 Table 1. 5-HT2A, 5-HT2B, and 5-HT2C receptor functional data for 5-HT2C agonists. Data extracted from Dunlop et al. J Pharmacol Exp Ther. 2011 and Thomsen et al. J Pharmacol Exp Ther. 2008. View Source
- [2] Rosenzweig-Lipson S, Dunlop J, Marquis KL. 5-HT2C agonists as therapeutics for the treatment of schizophrenia. Handb Exp Pharmacol. 2012;(212):147-65. View Source
- [3] Dunlop J, Watts SW, Rosenzweig-Lipson S. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. J Pharmacol Exp Ther. 2011 Jun;337(3):673-80. View Source
